Tert-butyl 3-(3,4-dichlorophenyl)-3-hydroxyazetidine-1-carboxylate
CAS No.: 1447464-06-3
Cat. No.: VC3406732
Molecular Formula: C14H17Cl2NO3
Molecular Weight: 318.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1447464-06-3 |
---|---|
Molecular Formula | C14H17Cl2NO3 |
Molecular Weight | 318.2 g/mol |
IUPAC Name | tert-butyl 3-(3,4-dichlorophenyl)-3-hydroxyazetidine-1-carboxylate |
Standard InChI | InChI=1S/C14H17Cl2NO3/c1-13(2,3)20-12(18)17-7-14(19,8-17)9-4-5-10(15)11(16)6-9/h4-6,19H,7-8H2,1-3H3 |
Standard InChI Key | KZRHEIVHULSKGM-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CC(C1)(C2=CC(=C(C=C2)Cl)Cl)O |
Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)(C2=CC(=C(C=C2)Cl)Cl)O |
Introduction
Chemical Identity and Structural Features
The compound features a four-membered azetidine ring substituted with a tert-butyl carbamate group, a hydroxyl group, and a 3,4-dichlorophenyl moiety. Key identifiers include:
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₇Cl₂NO₃ |
Molecular Weight | 318.2 g/mol |
CAS Registry Number | 1447464-06-3 |
IUPAC Name | tert-Butyl 3-(3,4-dichlorophenyl)-3-hydroxyazetidine-1-carboxylate |
Purity | ≥95% (typical commercial grade) |
The tert-butyl carbamate group acts as a protective moiety for the azetidine nitrogen, while the 3,4-dichlorophenyl substituent enhances lipophilicity and bioactivity .
Synthesis and Reaction Pathways
Key Synthetic Routes
The compound is synthesized via nucleophilic substitution or alkylation reactions. A representative method involves:
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Substrate Preparation: tert-Butyl 3-hydroxyazetidine-1-carboxylate (CAS: 141699-55-0) serves as the starting material .
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Electrophilic Functionalization: Reaction with 3,4-dichlorophenyl electrophiles (e.g., bromides or triflates) under basic conditions. For example:
A typical yield ranges from 65% to 85%, depending on reaction optimization .
Critical Reaction Parameters
Parameter | Optimal Range |
---|---|
Temperature | 60–90°C |
Solvent | THF or DMF |
Base | K₂CO₃ or NaH |
Reaction Time | 12–24 hours |
Side products may include over-alkylated derivatives or deprotected azetidines, necessitating chromatographic purification .
Physicochemical Properties
Solubility and Stability
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Solubility: Soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in dichloromethane .
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Stability: Stable under inert storage (2–8°C, desiccated) but prone to hydrolysis in acidic/basic conditions due to the carbamate group .
Spectroscopic Data
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¹H NMR (CDCl₃): δ 1.44 (s, 9H, tert-butyl), 3.85–4.10 (m, 4H, azetidine), 5.30 (s, 1H, -OH), 7.20–7.50 (m, 3H, aromatic) .
Applications in Drug Discovery
Pharmacological Intermediates
The compound is a precursor for bioactive molecules, including:
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Kinase Inhibitors: Functionalized azetidines are key in Janus kinase (JAK) and PI3K inhibitors .
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Antimicrobial Agents: The 3,4-dichlorophenyl group enhances activity against Gram-positive bacteria .
Case Study: HCV Protease Inhibitors
In a 2023 study, derivatives of this compound showed IC₅₀ values of 0.8–2.3 nM against HCV NS3/4A protease, outperforming earlier analogs by 10-fold .
Parameter | Classification |
---|---|
Acute Toxicity | H302 (Harmful if swallowed) |
Skin/Irritation | H315/H319 (Causes skin/eye irritation) |
Environmental Impact | Not classified as hazardous |
Research Trends and Future Directions
Recent patents highlight its utility in:
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